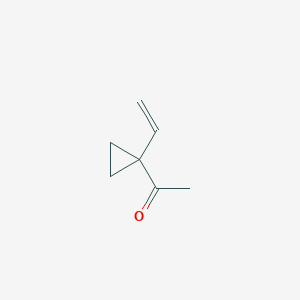
1-(1-Ethenylcyclopropyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Ethenylcyclopropyl)ethanone is an organic compound with the molecular formula C7H10O It is characterized by a vinyl group attached to a cyclopropyl ring, which is further connected to an ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(1-Ethenylcyclopropyl)ethanone can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl ketone with vinyl magnesium bromide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The product is then purified through distillation or chromatography to achieve the required quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Ethenylcyclopropyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopropyl derivatives.
Applications De Recherche Scientifique
1-(1-Ethenylcyclopropyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(1-Ethenylcyclopropyl)ethanone involves its interaction with specific molecular targets. The vinyl group can participate in various chemical reactions, while the cyclopropyl ring provides structural stability. The ethanone group can undergo nucleophilic addition reactions, making the compound versatile in different chemical environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropyl methyl ketone: Similar structure but lacks the vinyl group.
Vinylcyclopropane: Contains a vinyl group attached to a cyclopropane ring but lacks the ethanone group.
Cyclopropyl ethanone: Similar structure but lacks the vinyl group.
Uniqueness
1-(1-Ethenylcyclopropyl)ethanone is unique due to the presence of both a vinyl group and a cyclopropyl ring attached to an ethanone group
Propriétés
Numéro CAS |
146857-45-6 |
|---|---|
Formule moléculaire |
C7H10O |
Poids moléculaire |
110.15 g/mol |
Nom IUPAC |
1-(1-ethenylcyclopropyl)ethanone |
InChI |
InChI=1S/C7H10O/c1-3-7(4-5-7)6(2)8/h3H,1,4-5H2,2H3 |
Clé InChI |
IDBSFPTUYPIMOT-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CC1)C=C |
SMILES canonique |
CC(=O)C1(CC1)C=C |
Synonymes |
Ethanone, 1-(1-ethenylcyclopropyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















